molecular formula C6H6INO B040976 3-Iodo-2-methoxypyridine CAS No. 112197-15-6

3-Iodo-2-methoxypyridine

Cat. No.: B040976
CAS No.: 112197-15-6
M. Wt: 235.02 g/mol
InChI Key: BXCHJERCAUZLOE-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxypyridine is an organic compound with the molecular formula C6H6INO It is a halogenated heterocyclic compound, specifically a pyridine derivative, where an iodine atom is substituted at the third position and a methoxy group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-iodo-2-methoxypyridine involves the reaction of 2-fluoro-3-iodopyridine with sodium methoxide in methanol. The reaction mixture is refluxed under an inert atmosphere, typically argon, for about an hour. The product is then isolated by diluting the reaction mixture with ethyl acetate and water, followed by extraction and purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.

    Trifluoromethylation: Copper(II) catalysts and methyl fluorosulfonyldifluoroacetate (Chen’s reagent).

Major Products Formed:

    Suzuki-Miyaura Coupling: Formation of various substituted pyridines.

    Trifluoromethylation: Formation of trifluoromethylated pyridines.

Scientific Research Applications

3-Iodo-2-methoxypyridine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-2-methoxypyridine largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. In trifluoromethylation, the copper catalyst activates the trifluoromethylating agent, enabling the transfer of the trifluoromethyl group to the pyridine ring .

Comparison with Similar Compounds

  • 2-Iodo-6-methoxypyrazine
  • 3-Iodo-4-methoxypyridine
  • 2-Iodo-5-methoxyphenol

Comparison: 3-Iodo-2-methoxypyridine is unique due to the specific positioning of the iodine and methoxy groups on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer distinct advantages in certain synthetic applications, particularly in forming specific substituted pyridines .

Properties

IUPAC Name

3-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCHJERCAUZLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426558
Record name 3-Iodo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112197-15-6
Record name 3-Iodo-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112197-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-2-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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